molecular formula C23H25N3O4 B10981765 4-({4-[(2-Methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one

4-({4-[(2-Methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one

Cat. No.: B10981765
M. Wt: 407.5 g/mol
InChI Key: WHHRTCCFBNBOFG-UHFFFAOYSA-N
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Description

4-({4-[(2-Methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered significant interest in the scientific community due to its potential pharmacological properties, particularly in the field of neuroprotection and acetylcholinesterase inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(2-Methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxybenzoic acid with piperazine under specific conditions to form the intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 1-phenylpyrrolidin-2-one using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-({4-[(2-Methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-({4-[(2-Methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets:

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

4-[4-(2-methoxybenzoyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C23H25N3O4/c1-30-20-10-6-5-9-19(20)23(29)25-13-11-24(12-14-25)22(28)17-15-21(27)26(16-17)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3

InChI Key

WHHRTCCFBNBOFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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